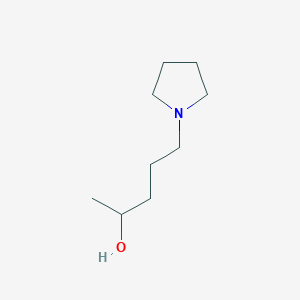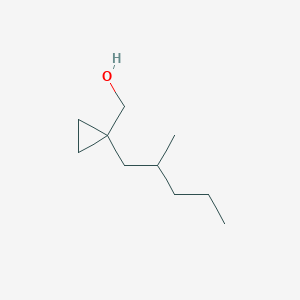![molecular formula C16H26N4O2 B13603320 tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H26N4O2 It is characterized by the presence of an imidazo[4,5-c]pyridine ring fused to a piperidine ring, with a tert-butyl ester group attached to the piperidine nitrogen
Métodos De Preparación
The synthesis of tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-c]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The imidazo[4,5-c]pyridine intermediate is then reacted with a piperidine derivative to form the fused ring system.
Introduction of the tert-butyl ester group: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[4,5-c]pyridine ring, with reagents such as alkyl halides or acyl chlorides, leading to substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound has a similar piperidine ring but differs in the attached functional groups and overall structure.
5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate: This compound features a pyrazolo[4,3-c]pyridine ring instead of an imidazo[4,5-c]pyridine ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C16H26N4O2 |
|---|---|
Peso molecular |
306.40 g/mol |
Nombre IUPAC |
tert-butyl 3-(4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19-8-4-5-12(10-19)20-11-18-13-9-17-7-6-14(13)20/h11-12,17H,4-10H2,1-3H3 |
Clave InChI |
XRTRCMDBQLRVQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=NC3=C2CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)



![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)

